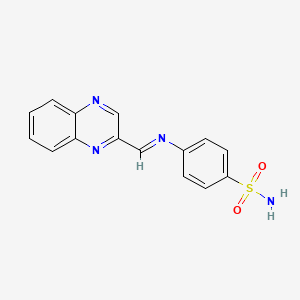
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a quinoxaline moiety attached to a benzenesulfonamide group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide typically involves the reaction of quinoxaline derivatives with benzenesulfonamide under specific conditions. One common method involves the condensation of quinoxaline-2-carbaldehyde with benzenesulfonamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and certain cancers.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, the compound disrupts this process, leading to a decrease in enzyme activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
相似化合物的比较
Similar Compounds
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide: A closely related compound with similar structural features but differing in the nature of the linkage between the quinoxaline and benzenesulfonamide moieties.
Quinazoline-sulfonamide hybrids: These compounds combine quinazoline and sulfonamide moieties and have been studied for their anticancer properties.
Uniqueness
4-(Quinoxalin-2-ylmethylideneamino)benzenesulfonamide stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of inhibitors targeting carbonic anhydrase enzymes and other biological targets.
属性
CAS 编号 |
62294-78-4 |
|---|---|
分子式 |
C15H12N4O2S |
分子量 |
312.3 g/mol |
IUPAC 名称 |
4-(quinoxalin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-10H,(H2,16,20,21) |
InChI 键 |
XGKNIPYBIMLSLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
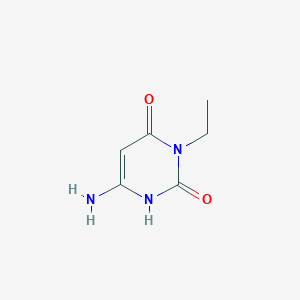
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
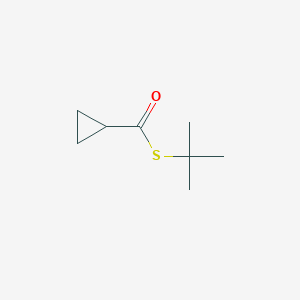

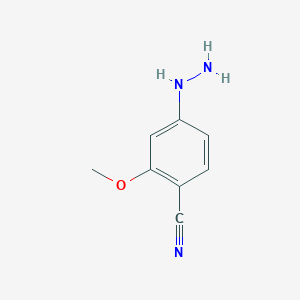
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)

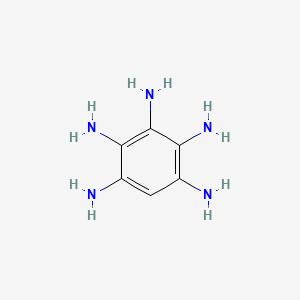
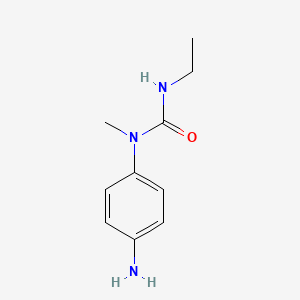
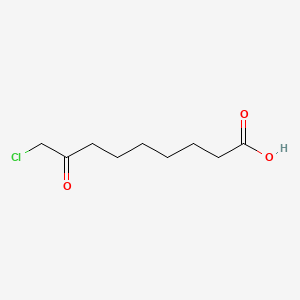
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
